

# FAPI-74 as a tracer for cancer-associated fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to FAPI-74 as a Tracer for Cancer-Associated Fibroblasts

#### Introduction

Within the tumor microenvironment (TME), cancer-associated fibroblasts (CAFs) are a critical component, playing a significant role in cancer initiation, progression, invasion, and metastasis. [1][2] CAFs are characterized by the overexpression of various proteins, among which is the Fibroblast Activation Protein (FAP), a cell membrane-bound serine protease.[3][4] FAP's high expression in the stroma of over 90% of epithelial cancers, with minimal presence in normal tissues, makes it an exceptional target for molecular imaging and therapy.[4][5]

[18F]FAPI-74 is an innovative radiopharmaceutical that targets FAP.[6] It is a quinoline-based FAP inhibitor (FAPI) conjugated to a NOTA chelator, allowing for stable labeling with Fluorine-18 ([18F]) via an aluminum-fluoride complex ([18F]AIF).[7][8] This design leverages the favorable properties of [18F], such as its longer half-life (110 minutes) and lower positron energy compared to Gallium-68, facilitating centralized production, wider distribution, and higher image resolution.[9][10] This guide provides a comprehensive overview of **FAPI-74**, focusing on its mechanism, quantitative data, underlying biological pathways, and key experimental protocols for its use as a tracer for CAFs.

#### **Mechanism of Action**

**FAPI-74** functions as a diagnostic agent for Positron Emission Tomography (PET) imaging by specifically binding to FAP.[6][11] When introduced intravenously, the **FAPI-74** tracer circulates



throughout the body and accumulates in areas with high FAP expression, primarily the stroma of tumors where CAFs are abundant. The Fluorine-18 radioisotope emits positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons. These photons are detected by the PET scanner, allowing for the three-dimensional visualization and quantification of FAP-positive regions.[3] The high specificity of **FAPI-74** for FAP results in clear images with high tumor-to-background ratios.[6][12]



Click to download full resolution via product page

A diagram illustrating the mechanism of action for the **FAPI-74** tracer.



# **Quantitative Data**

The performance of **FAPI-74** has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

## **Table 1: Preclinical Binding and Uptake**

This table details the in vitro binding affinity and cell uptake characteristics of **FAPI-74** and related FAPI compounds.



| Compound             | Metric              | Value                      | Cell Line                | Comments                                                                     | Source   |
|----------------------|---------------------|----------------------------|--------------------------|------------------------------------------------------------------------------|----------|
| [18F]AIF-<br>FAPI-74 | EC50                | < 1 nM to 4.2<br>nM        | HT-1080-FAP              | Demonstrate s high binding affinity.                                         | [7]      |
| [18F]AIF-<br>FAPI-74 | In Vitro<br>Binding | Up to 80%                  | HT-1080-FAP              | Shows high, specific binding to FAP-expressing cells.                        | [7]      |
| [18F]AlF-<br>FAPI-74 | In Vitro<br>Uptake  | >100-fold<br>higher vs. WT | I45 huFAP                | Uptake was effectively blocked by excess unlabeled FAPI.                     | [12][13] |
| [18F]FGlc-<br>FAPI   | IC50                | 167 nM                     | HT1080hFAP               | A glycosylated variant showing slightly lower affinity than FAPI-04 (32 nM). | [14]     |
| [18F]FGlc-<br>FAPI   | Tumor<br>Uptake     | 4.5 %ID/g                  | HT1080hFAP<br>xenografts | Higher specific tumor uptake compared to [68Ga]Ga-FAPI-04 (2 %ID/g).         | [14]     |





# Table 2: Clinical PET Imaging Data: [18F]FAPI-74 vs. [18F]FDG

This table compares the maximum Standardized Uptake Values (SUVmax) of [18F]FAPI-74 and the standard clinical tracer [18F]FDG across various cancers.



| Cancer<br>Type       | Lesion Type                 | [18F]FAPI-<br>74 Median<br>SUVmax<br>(Range) | [18F]FDG<br>Median<br>SUVmax<br>(Range) | Finding                                                   | Source |
|----------------------|-----------------------------|----------------------------------------------|-----------------------------------------|-----------------------------------------------------------|--------|
| Various<br>Cancers   | Primary<br>Lesions          | 9.44 (2.50–<br>25.28)                        | 5.45 (1.22–<br>15.06)                   | FAPI-74 uptake is significantly higher (P=0.010).         | [9]    |
| Various<br>Cancers   | Lymph Node<br>Metastases    | 8.86 (3.51–<br>23.33)                        | 3.84 (1.01–<br>9.75)                    | FAPI-74 uptake is significantly higher (P=0.002).         | [9]    |
| Various<br>Cancers   | Other<br>Metastases         | 6.39 (0.55–<br>12.78)                        | 1.88 (0.73–<br>8.35)                    | FAPI-74 uptake is significantly higher (P=0.046).         | [9]    |
| Gastrointestin<br>al | Primary<br>Tumors           | -                                            | -                                       | FAPI-74<br>showed<br>higher<br>sensitivity<br>than FDG.   | [15]   |
| Gastrointestin<br>al | Bone/Visceral<br>Metastases | -                                            | -                                       | FAPI-74 sensitivity: 98%; FDG sensitivity: 47% (P<0.001). | [15]   |
| Pancreatic<br>(PDAC) | Primary<br>Lesions          | 10.5 ± 4.5                                   | 6.6 ± 3.2                               | FAPI-74<br>uptake is<br>higher with                       | [16]   |



|                      |                         |            |           | better<br>delineation.                                  |          |
|----------------------|-------------------------|------------|-----------|---------------------------------------------------------|----------|
| Pancreatic<br>(PDAC) | Metastatic<br>Lesions   | 8.2 ± 13.9 | 5.7 ± 2.8 | FAPI-74<br>detected 22%<br>more lesions<br>than FDG.    | [16]     |
| Lung Cancer          | Primary &<br>Metastases | >10        | -         | High contrast<br>achieved 1<br>hour post-<br>injection. | [17][18] |

# **Table 3: Biodistribution and Radiation Dosimetry**

This table presents the biodistribution and estimated radiation dose for FAPI-74.

| Tracer            | Parameter         | Value                      | Organ with<br>Highest<br>Uptake | Comments                                                         | Source      |
|-------------------|-------------------|----------------------------|---------------------------------|------------------------------------------------------------------|-------------|
| [18F]FAPI-74      | Effective<br>Dose | 1.4 ± 0.2 mSv<br>/ 100 MBq | Bladder,<br>Kidneys,<br>Colon   | Lower radiation burden than [18F]FDG. Preferred renal excretion. | [7][17][18] |
| [68Ga]FAPI-<br>74 | Effective<br>Dose | 1.6 mSv / 100<br>MBq       | Bladder,<br>Kidneys             | Comparable radiation dose to other 68Ga-ligands.                 | [17][18]    |

# **Key Signaling Pathways in Cancer-Associated Fibroblasts**



The activation of normal fibroblasts into CAFs is a complex process modulated by a network of signaling pathways initiated by cancer cells and other components of the TME. Understanding these pathways is crucial for developing therapies that target CAFs. Key pathways include TGF-β, Hedgehog (Hh), Wnt, MAPK, and PI3K/AKT.[1][19][20] These pathways regulate CAF formation, heterogeneity, and their pro-tumorigenic functions like extracellular matrix (ECM) remodeling, secretion of growth factors, and immunosuppression.[2][19]



Click to download full resolution via product page



A diagram of signaling pathways involved in the activation of CAFs.

# **Experimental Protocols**

This section outlines standardized methodologies for the synthesis and application of [18F]**FAPI-74**.

### Radiolabeling of [18F]FAPI-74

The synthesis of [18F]AlF-**FAPI-74** is typically performed using an automated radiosynthesis module.[21] The process involves the chelation of an aluminum-fluoride complex by the NOTA group conjugated to the **FAPI-74** precursor.

- [18F]Fluoride Production: [18F]Fluoride is produced via a cyclotron and trapped on an anionexchange cartridge.
- Elution: The trapped [18F]Fluoride is eluted from the cartridge into the reaction vessel.
- Complexation: An aluminum chloride (AlCl<sub>3</sub>) solution is added to the [18F]Fluoride to form the [18F]AlF<sup>2+</sup> complex.
- Labeling Reaction: The FAPI-74 precursor is added to the reaction vessel. The mixture is heated (e.g., at 95°C for 15 minutes) to facilitate the chelation of the [18F]AIF complex by the NOTA moiety.[21]
- Purification: The reaction mixture is purified, typically using solid-phase extraction (SPE)
   cartridges, to remove unreacted [18F]fluoride and other impurities.
- Formulation: The final product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline) and passed through a sterile filter.
- Quality Control: The final product is tested for radiochemical purity, pH, sterility, and endotoxin levels before clinical use.





Click to download full resolution via product page

A workflow for **FAPI-74** synthesis and clinical PET imaging.



#### **In Vitro Assays**

- Competitive Binding Assay: To determine the binding affinity (IC50 or EC50), FAP-expressing cells (e.g., HT1080hFAP) are incubated with a fixed concentration of radiolabeled **FAPI-74** and increasing concentrations of non-radiolabeled **FAPI-74** or other competing compounds. The displacement of the radiotracer is measured to calculate affinity.[7][14]
- Cellular Uptake and Internalization Assay: FAP-expressing cells are incubated with
  [18F]FAPI-74 for various time points. Surface-bound radioactivity is stripped (e.g., with an
  acid wash), and the internalized radioactivity is measured using a gamma counter. This helps
  to characterize the rate and extent of tracer internalization.[14][22] Specificity is confirmed by
  performing blocking experiments with an excess of unlabeled FAPI.[13]

### **In Vivo Preclinical Imaging**

- Animal Models: Immunodeficient mice are typically used, bearing subcutaneous or orthotopic xenografts of human cancer cell lines engineered to express FAP (e.g., HT1080hFAP) or patient-derived xenografts.[14][22]
- Procedure: Mice are injected with [18F]FAPI-74 (typically via tail vein). Dynamic or static
  PET scans are acquired at various time points post-injection to assess the tracer's
  biodistribution and tumor uptake.[7]
- Ex Vivo Biodistribution: After the final imaging session, animals are euthanized. Organs of interest and tumors are harvested, weighed, and their radioactivity is measured in a gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g), providing a precise quantification of tracer distribution.[14][23]

### **Clinical PET/CT Imaging Protocol**

Clinical trials provide a standardized protocol for patient imaging.[11][24]

- Patient Preparation: Unlike [18F]FDG, no special preparation such as fasting is typically required for FAPI PET imaging.
- Tracer Administration: Patients are administered [18F]FAPI-74 intravenously, with a typical dose of 240 ± 31 MBq.[9]



- Uptake Phase: Patients rest for an uptake period, typically around 45-60 minutes, to allow for tracer distribution and clearance from background tissues.[3][6]
- Image Acquisition: A whole-body PET/CT or PET/MRI scan is performed. The CT or MRI provides anatomical correlation for the functional data from the PET scan.
- Image Analysis: Images are reconstructed and analyzed. Tracer uptake in lesions is quantified using the Standardized Uptake Value (SUV), and tumor-to-background ratios (TBR) are calculated to assess image contrast.[25]

# **Applications and Future Directions**

[18F]**FAPI-74** is a promising tracer with multiple potential applications in oncology:

- Improved Cancer Diagnosis and Staging: Due to its high sensitivity and high tumor-to-background ratio, FAPI-74 PET/CT can detect primary tumors, lymph node involvement, and distant metastases with high accuracy, potentially outperforming [18F]FDG in several cancer types like gastrointestinal and pancreatic cancers.[9][15][26]
- Monitoring Therapeutic Response: FAP expression can change in response to therapy.
   FAPI-74 PET can be used to non-invasively monitor these changes, providing an early indication of treatment efficacy.[13][27] Studies have shown its utility in monitoring the response to FAP-targeted CAR T-cell therapy by detecting the clearance of FAP-positive cells.[5][13][23]
- Theranostics: The FAPI molecule can be labeled with therapeutic radioisotopes (e.g., Lutetium-177, Actinium-225) for targeted radionuclide therapy.[4] FAPI-74 can serve as the diagnostic component in this "theranostic" pair to select patients who are most likely to benefit from FAP-targeted therapy and to monitor treatment response.

Ongoing research and clinical trials are further exploring the role of **FAPI-74** in a wider range of cancers and non-malignant fibrotic diseases.[24][28]

#### Conclusion

[18F]**FAPI-74** is a highly promising PET tracer that specifically targets Fibroblast Activation Protein on cancer-associated fibroblasts. Its superior imaging characteristics, including high



tumor uptake and low background signal, often surpass those of the clinical standard, [18F]FDG, in various malignancies. The ability to label **FAPI-74** with the long-lived [18F] isotope enhances its clinical utility and accessibility. With its potential applications in diagnosis, staging, therapy monitoring, and theranostics, **FAPI-74** stands to make a significant impact on the management of cancer patients by providing a clear window into the stromal dynamics of the tumor microenvironment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways in cancer-associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AIF-FAPI-74 Molecubes [molecubes.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. 18F-labeled tracers targeting fibroblast activation protein PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Initial Evaluation of [18F]FAPI-74 PET for Various Histopathologically Confirmed Cancers and Benign Lesions PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AIF-FAPI-74 PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 14. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibroblast Activation Protein-Targeted PET/CT with 18F-Fibroblast Activation Protein Inhibitor-74 for Evaluation of Gastrointestinal Cancer: Comparison with 18F-FDG PET/CT PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. FAPI-74 PET/CT Using Either 18F-AIF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling pathways in cancer-associated fibroblasts: recent advances and future perspectives - ProQuest [proquest.com]
- 20. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. dzl.de [dzl.de]
- 26. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 27. Monitoring Therapeutic Response to Anti-FAP CAR T Cells Using [18F]AlF-FAPI-74 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Facebook [cancer.gov]
- To cite this document: BenchChem. [FAPI-74 as a tracer for cancer-associated fibroblasts].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12387594#fapi-74-as-a-tracer-for-cancer-associated-fibroblasts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com